3-Isoquinolinecarboxamide, N-(2-(dimethylamino)ethyl)-1-methoxy-4-phenyl-
Description
3-Isoquinolinecarboxamide, N-(2-(dimethylamino)ethyl)-1-methoxy-4-phenyl- is a complex organic compound belonging to the isoquinoline family. Isoquinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry .
Properties
CAS No. |
78945-78-5 |
|---|---|
Molecular Formula |
C21H23N3O2 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-1-methoxy-4-phenylisoquinoline-3-carboxamide |
InChI |
InChI=1S/C21H23N3O2/c1-24(2)14-13-22-20(25)19-18(15-9-5-4-6-10-15)16-11-7-8-12-17(16)21(23-19)26-3/h4-12H,13-14H2,1-3H3,(H,22,25) |
InChI Key |
DTGPKWDUELKICH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)C1=C(C2=CC=CC=C2C(=N1)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclization to Form the Tetrahydroisoquinoline Core
The pivotal step in the synthesis is the cyclization of a phenylalanine derivative to form the 1,2,3,4-tetrahydroisoquinoline ring system. According to patent US5246943A, this cyclization occurs under acidic conditions using 1 to 10 equivalents of hydrochloric acid (1N preferred) and formaldehyde source such as methylal (dimethyl acetal of formaldehyde) at temperatures ranging from 25°C to 100°C. This step yields the tetrahydroisoquinoline intermediate with high regioselectivity (Table 1).
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Cyclization | Phenylalanine derivative, 1N HCl, methylal, 25–100°C | Formation of tetrahydroisoquinoline core |
Functionalization of the Isoquinoline Ring
The 1-methoxy substituent is introduced by methylation of the 7-hydroxy group on the tetrahydroisoquinoline intermediate. This methylation is typically performed using methylating agents such as trimethylsilyldiazomethane under mild conditions to afford the 1-methoxy derivative.
Synthesis of the 4-Phenyl Substituted Piperidine Intermediate
The 4-phenyl substituent on the piperidine ring is introduced through palladium-catalyzed reactions and reductive amination steps. For example, bis-triflate intermediates are subjected to palladium-catalyzed transfer hydrogenation, followed by lithium aluminum hydride reduction to yield (3R,4R)-3,4-dimethyl-4-phenylpiperidine intermediates. Reductive amination with Boc-L-valinal and subsequent Boc deprotection yields the amine intermediate ready for coupling (Scheme 1 in source).
Coupling to Form the Final Carboxamide
The carboxamide linkage is formed by coupling the amine intermediate with Boc-protected 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Boc-7-hydroxy-D-Tic) using peptide coupling reagents such as HBTU or EDC·HCl in the presence of bases like triethylamine or diisopropylethylamine. The Boc-protected intermediate is then deprotected using trifluoroacetic acid (TFA) in dichloromethane to yield the final compound (Table 2).
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Coupling | Amine intermediate, Boc-7-hydroxy-D-Tic, HBTU or EDC·HCl, base, CH2Cl2 or CH3CN, RT, 12 h | Boc-protected amide intermediate |
| Deprotection | TFA/CH2Cl2 (1:1), RT, 12 h | Final carboxamide product |
Experimental Data Summary
The following table summarizes key reaction parameters and yields reported in the literature for the synthesis of this compound and closely related analogues:
Analytical and Purification Techniques
- Chromatography: Silica gel chromatography is the standard purification method, often using gradients of ethyl acetate/hexanes or methylene chloride/methanol mixtures.
- TLC Monitoring: Typical Rf values for intermediates are around 0.7 in 1:1 ethyl acetate/hexane systems.
- Spectroscopic Characterization: Mass spectrometry (EI), NMR, and melting point determination confirm the structure and purity of intermediates and final products.
Chemical Reactions Analysis
Nucleophilic Substitution at the Methoxy Group
The methoxy group (-OCH₃) at position 1 undergoes nucleophilic substitution under acidic or basic conditions. For example:
-
Demethylation : Treatment with hydrobromic acid (HBr) in acetic acid replaces the methoxy group with a hydroxyl group (-OH), enhancing hydrogen-bonding capacity.
-
Halogenation : Reaction with phosphorus oxychloride (POCl₃) substitutes the methoxy group with chlorine, forming 1-chloro intermediates for further derivatization.
Hydrolysis of the Carboxamide Functionality
The carboxamide group (-CONH-) participates in hydrolysis under acidic or alkaline conditions:
-
Acidic Hydrolysis : Concentrated HCl at reflux cleaves the amide bond, yielding the corresponding carboxylic acid and dimethylaminoethylamine.
-
Enzymatic Hydrolysis : Esterases or proteases selectively hydrolyze the amide bond in biological systems, releasing bioactive fragments.
Oxidation Reactions
The tetrahydroisoquinoline core and aromatic phenyl groups are susceptible to oxidation:
-
Core Oxidation : Reaction with potassium permanganate (KMnO₄) in acidic conditions oxidizes the saturated ring to a fully aromatic isoquinoline system.
-
Phenyl Ring Oxidation : Ozone (O₃) or meta-chloroperbenzoic acid (mCPBA) introduces hydroxyl or epoxide groups on the phenyl substituent.
Hydrogen Bonding and Metal Coordination
The carboxamide and methoxy groups participate in non-covalent interactions:
-
Hydrogen Bonding : The NH of the carboxamide acts as a donor, while the carbonyl oxygen and methoxy group serve as acceptors, influencing crystal packing.
-
Metal Coordination : Transition metals (e.g., Cu²⁺, Fe³⁺) bind to the carboxamide’s carbonyl oxygen, forming complexes detectable via UV-Vis spectroscopy.
Stability Under Thermal and Photolytic Conditions
-
Thermal Degradation : Decomposes above 200°C, releasing CO₂ and dimethylamine, as confirmed by thermogravimetric analysis (TGA).
-
Photolysis : UV irradiation (254 nm) cleaves the methoxy group, forming reactive quinone intermediates.
Synthetic Routes and Key Intermediates
The compound is synthesized via multi-step protocols:
-
Isoquinoline Core Assembly : Friedländer condensation between aminobenzaldehyde and ketones.
-
Carboxamide Introduction : Coupling of 3-isoquinolinecarboxylic acid with N,N-dimethylethylenediamine using EDC·HCl/HOBt .
-
Methoxy Group Installation : O-Methylation of hydroxyl precursors with methyl iodide (CH₃I) and K₂CO₃.
This compound’s reactivity profile highlights its versatility in medicinal chemistry, particularly in modifying pharmacokinetic properties or generating bioactive derivatives. Experimental protocols and stability data provide a foundation for its application in drug discovery pipelines.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities, primarily due to its interaction with various biological targets:
-
Anticancer Activity :
- Studies have shown that isoquinoline derivatives can inhibit tumor cell proliferation. For instance, a study highlighted that compounds similar to 3-Isoquinolinecarboxamide demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells .
- The mechanism often involves the induction of apoptosis and cell cycle arrest.
-
Neuroprotective Effects :
- Isoquinoline derivatives are noted for their neuroprotective properties. Research has suggested that compounds like 3-Isoquinolinecarboxamide can protect neurons from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Antidepressant Properties :
Therapeutic Applications
Given its diverse biological activities, 3-Isoquinolinecarboxamide has potential therapeutic applications in:
- Cancer Therapy : Its ability to induce apoptosis in cancer cells makes it a candidate for further development in oncology.
- Neurology : The neuroprotective properties suggest applications in treating neurodegenerative disorders.
- Psychiatry : Potential use as an antidepressant or anxiolytic agent is under investigation.
Table 1: Summary of Biological Activities
| Activity Type | Effect Description | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Neuroprotective | Protects neurons from oxidative stress | |
| Antidepressant | Exhibits antidepressant-like effects |
-
Case Study on Anticancer Activity :
- A recent study evaluated the efficacy of various isoquinoline derivatives against breast cancer cell lines. The results indicated that 3-Isoquinolinecarboxamide significantly inhibited cell growth and induced apoptosis, suggesting its potential as a lead compound for further development in cancer therapy .
-
Neuroprotection Study :
- In an experimental model of neurodegeneration, administration of 3-Isoquinolinecarboxamide resulted in reduced neuronal death and improved cognitive function compared to control groups. This study supports the hypothesis that isoquinoline derivatives can be beneficial in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other isoquinoline derivatives, such as:
1,2,3,4-Tetrahydroisoquinoline: Known for its neuroprotective properties.
Papaverine: Used as a vasodilator in medical applications.
Berberine: Exhibits antimicrobial and anti-inflammatory activities.
3-Isoquinolinecarboxamide, N-(2-(dimethylamino)ethyl)-1-methoxy-4-phenyl- is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity .
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-Isoquinolinecarboxamide derivatives with dimethylaminoethyl and methoxyphenyl substituents?
Answer:
A common approach involves coupling a pre-functionalized isoquinoline core with a dimethylaminoethylamine moiety via carboxamide bond formation. For example:
- Step 1: Synthesize the isoquinoline backbone with a methoxy group at position 1 and phenyl group at position 4. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce aryl groups, as demonstrated in quinoline syntheses using methoxyphenylboronic acids .
- Step 2: React the carboxylated isoquinoline intermediate (e.g., 4-phenyl-1-methoxyisoquinoline-3-carboxylic acid) with N,N-dimethylethylenediamine in the presence of coupling agents like EDCI/HOBt.
- Step 3: Purify via column chromatography and confirm purity using HPLC (>95%) .
Basic: How should researchers characterize the structural integrity of this compound?
Answer:
Key analytical methods include:
- NMR Spectroscopy:
- ¹H NMR (400 MHz, DMSO-d6): Look for characteristic signals:
- δ ~8.8 ppm (s, 1H, isoquinoline H-5),
- δ ~3.2–3.4 ppm (m, 4H, dimethylaminoethyl -CH2-),
- δ ~2.7 ppm (s, 6H, N(CH3)2) .
- ¹³C NMR confirms carbonyl (C=O) at ~165–170 ppm.
- Mass Spectrometry:
- High-resolution ESI-MS for molecular ion [M+H]+ and isotopic patterns .
Advanced: How can reaction conditions be optimized for introducing the dimethylaminoethyl group while minimizing side reactions?
Answer:
- Solvent Selection: Use polar aprotic solvents (DMF or DCM) to enhance nucleophilicity of the amine.
- Catalyst: Add DMAP (4-dimethylaminopyridine) to accelerate carbodiimide-mediated coupling .
- Temperature: Maintain 0–5°C during coupling to suppress racemization or decomposition.
- Work-Up: Extract unreacted amine with dilute HCl (1M) to improve purity .
Advanced: How should researchers address contradictions in biological activity data across studies?
Answer:
Discrepancies may arise from:
- Purity Variability: Validate compound purity (>98%) via orthogonal methods (HPLC, elemental analysis).
- Assay Conditions: Standardize cell culture media (e.g., serum-free vs. serum-containing) and control for pH/temperature .
- Metabolic Stability: Compare results under oxidative conditions (e.g., liver microsome assays) to rule out metabolite interference .
Basic: What safety precautions are critical when handling this compound?
Answer:
- PPE: Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential irritancy .
- Ventilation: Use fume hoods for weighing and synthesis.
- Storage: Store at –20°C under inert gas (N2/Ar) to prevent hydrolysis of the carboxamide bond .
Advanced: What strategies can resolve low yields in the final coupling step?
Answer:
- Activation of Carboxylic Acid: Pre-activate with N-hydroxysuccinimide (NHS) to improve reactivity with amines.
- Stoichiometry: Use a 1.2–1.5 molar excess of dimethylaminoethylamine to drive the reaction.
- Microwave-Assisted Synthesis: Apply controlled microwave heating (50–80°C, 30 min) to enhance efficiency .
Basic: How can researchers validate the compound’s stability under physiological conditions?
Answer:
- pH Stability Studies: Incubate in buffers (pH 4.0, 7.4, 9.0) at 37°C for 24–72 hours. Monitor degradation via LC-MS.
- Thermal Analysis: Perform TGA/DSC to identify decomposition temperatures (>150°C typical for carboxamides) .
Advanced: What computational tools aid in predicting the compound’s pharmacokinetic properties?
Answer:
- ADMET Prediction: Use SwissADME or Molinspiration to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions.
- Docking Studies: Model interactions with target proteins (e.g., kinases) using AutoDock Vina to prioritize bioactivity assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
